molecular formula C17H18O5 B5134073 PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5134073
M. Wt: 302.32 g/mol
InChI Key: CVKHUFFUBOSEHB-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves a multi-step process. One common method involves the reaction of 2-oxo-4-propyl-2H-chromene-7-ol with allyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lipase in ionic liquids can be employed to enhance the efficiency of the esterification process . The use of advanced purification techniques like column chromatography ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with cellular receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting oxidative stress pathways, reducing inflammation, and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its unique combination of the chromene and allyl ester functionalities. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

prop-2-enyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-3-5-12-9-16(18)22-15-10-13(6-7-14(12)15)21-11-17(19)20-8-4-2/h4,6-7,9-10H,2-3,5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHUFFUBOSEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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